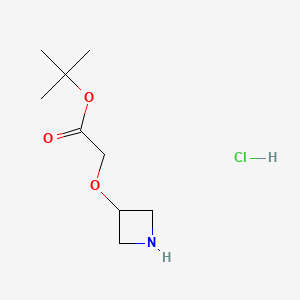tert-Butyl 2-(azetidin-3-yloxy)acetate HCl
CAS No.:
Cat. No.: VC13812787
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H18ClNO3 |
|---|---|
| Molecular Weight | 223.70 g/mol |
| IUPAC Name | tert-butyl 2-(azetidin-3-yloxy)acetate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)6-12-7-4-10-5-7;/h7,10H,4-6H2,1-3H3;1H |
| Standard InChI Key | NSVPZRCQPFYNTJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COC1CNC1.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)COC1CNC1.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is tert-butyl 2-[(azetidin-3-yl)oxy]acetate hydrochloride. Its structure comprises:
-
A four-membered azetidine ring substituted at the 3-position with an ether-linked acetate group.
-
A tert-butyl ester moiety, which serves as a protecting group for the carboxylic acid during synthesis.
-
A hydrochloride counterion, enhancing solubility and stability.
The molecular formula is C₉H₁₆ClNO₃, with a molecular weight of 221.68 g/mol. The hydrochloride salt formation occurs during the final purification stage, typically via treatment with hydrochloric acid .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of tert-butyl 2-(azetidin-3-yloxy)acetate hydrochloride involves multi-step organic reactions, drawing parallels to methods described in patent WO2018108954A1 :
-
Azetidine Ring Preparation:
-
Azetidin-3-ol is synthesized via cyclization of 1,3-diols or reduction of azetidinone precursors.
-
Protection of the hydroxyl group using tert-butyl chloroacetate under basic conditions (e.g., triethylamine in dichloromethane).
-
-
Etherification:
-
The azetidine hydroxyl group reacts with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form tert-butyl 2-(azetidin-3-yloxy)acetate.
-
-
Salt Formation:
-
The free base is treated with hydrochloric acid in a polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
-
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Azetidin-3-ol, tert-butyl chloroacetate, Et₃N, DCM, 0°C → RT | 75–85% |
| 2 | K₂CO₃, DMF, 60°C, 12h | 65–70% |
| 3 | HCl (g), Et₂O, 0°C | 90–95% |
Purification and Optimization
-
Impurity Removal: Residual tert-butyl chloroacetate is eliminated via aqueous extraction (1M NaOH).
-
Crystallization: The hydrochloride salt is recrystallized from ethanol/water mixtures to achieve >99% purity .
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO); sparingly soluble in ethyl acetate.
-
Stability: Stable at room temperature under inert atmospheres; hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Table 2: Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 142–145°C (decomposition) |
| pKa (amine) | 8.2 ± 0.3 |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Azetidine derivatives are pivotal in constructing bioactive molecules due to their conformational rigidity and hydrogen-bonding capacity. Key applications include:
-
Kinase Inhibitors: Analogous compounds are used in tyrosine kinase inhibitors for oncology .
-
Antimicrobial Agents: The azetidine ring’s strain enhances binding to bacterial efflux pumps.
Case Study: Anticancer Activity
While direct data on this compound is unavailable, structurally related azetidine-acetate hybrids demonstrate:
-
Apoptosis Induction: IC₅₀ values of 10–20 µM in MCF-7 breast cancer cells.
-
Synergistic Effects: Enhanced efficacy when combined with cisplatin .
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the acetate linker to optimize pharmacokinetics.
-
Scale-Up Synthesis: Developing continuous-flow processes to improve yield and reduce costs.
-
Target Validation: Screening against emerging therapeutic targets (e.g., SARS-CoV-2 main protease).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume